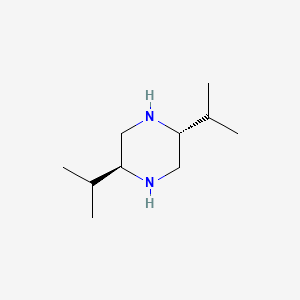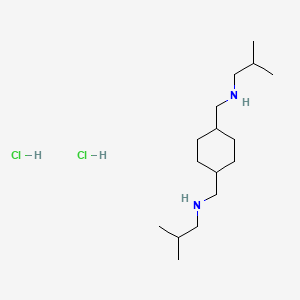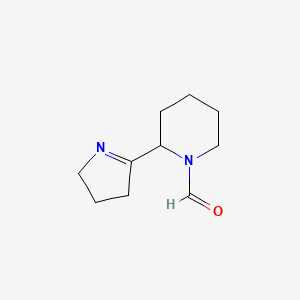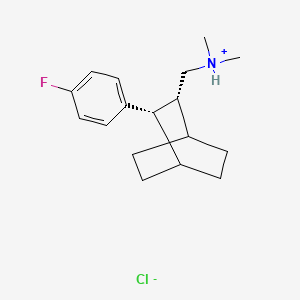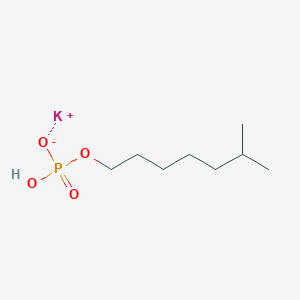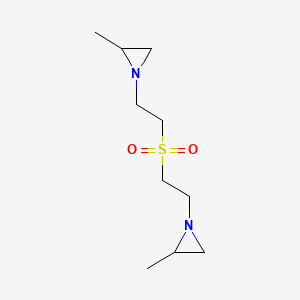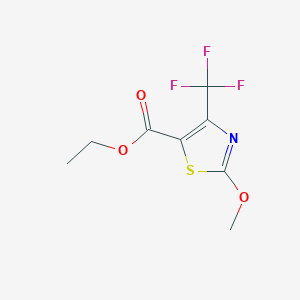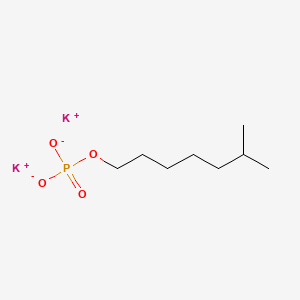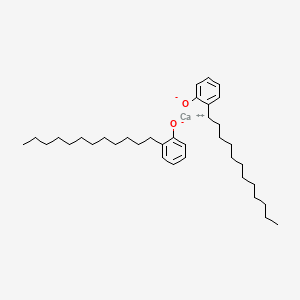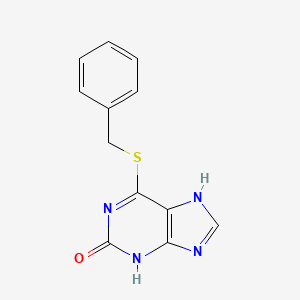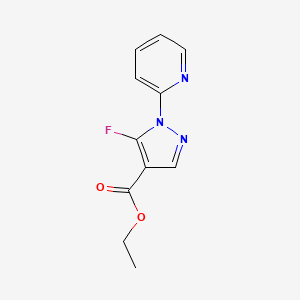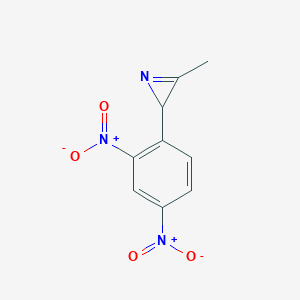
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene is an organic compound characterized by the presence of a dinitrophenyl group attached to a methyl-substituted azirene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor that contains the azirene moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the dinitrophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized azirene compounds .
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a component in chemical sensors
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the energy metabolism of cells. This is achieved through the ability of the dinitrophenyl group to decouple oxidative phosphorylation, leading to the production of reactive oxygen species and subsequent cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar chemical reactions and has comparable reactivity.
2,4-Dinitroanisole: Another dinitrophenyl compound with different applications in organic synthesis
Uniqueness
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene is unique due to the presence of the azirene ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6274-61-9 |
|---|---|
Fórmula molecular |
C9H7N3O4 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-3-methyl-2H-azirine |
InChI |
InChI=1S/C9H7N3O4/c1-5-9(10-5)7-3-2-6(11(13)14)4-8(7)12(15)16/h2-4,9H,1H3 |
Clave InChI |
PYJODOKGZLMNFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


